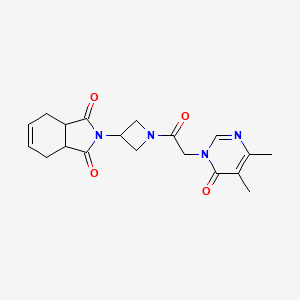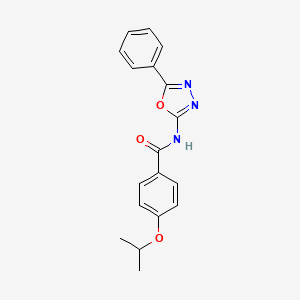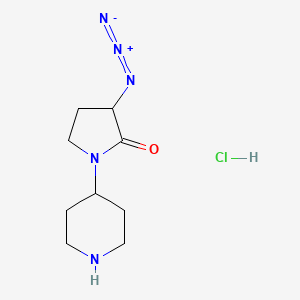
2-(4,5-Dimetil-1,3-tiazol-2-il)butan-2-amina; dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride is a chemical compound with the CAS Number: 2445790-60-1 . It has a molecular weight of 257.23 . The IUPAC name for this compound is 2-(4,5-dimethylthiazol-2-yl)butan-2-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2S.2ClH/c1-5-9(4,10)8-11-6(2)7(3)12-8;;/h5,10H2,1-4H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas
Los tiazoles exhiben potentes efectos antimicrobianos. Los investigadores han sintetizado varios derivados de tiazol con actividad contra bacterias y hongos. Por ejemplo, sulfatiazol es un fármaco antimicrobiano, mientras que Ritonavir sirve como agente antirretroviral. Investigar el potencial antimicrobiano de EN300-26975927 podría proporcionar información valiosa para combatir infecciones .
Actividad Antitumoral y Citotóxica
Los tiazoles han mostrado promesa como agentes antitumorales y citotóxicos. En un estudio, un derivado específico de tiazol demostró una citotoxicidad significativa contra células de cáncer de próstata. El potencial de EN300-26975927 para inhibir el crecimiento tumoral justifica una mayor investigación .
Efectos Neuroprotectores
El andamiaje de tiazol se ha explorado por sus propiedades neuroprotectoras. Comprender cómo EN300-26975927 interactúa con las vías neuronales y protege contra las enfermedades neurodegenerativas podría ser crucial para el desarrollo de fármacos .
Actividad Anticonvulsiva
Ciertos derivados de tiazol exhiben efectos anticonvulsivos. Investigar el impacto de EN300-26975927 en la actividad convulsiva y su mecanismo de acción podría contribuir al campo de la investigación de la epilepsia .
Propiedades Antifúngicas
Los tiazoles se han utilizado como agentes antifúngicos. La capacidad de EN300-26975927 para inhibir el crecimiento fúngico, particularmente contra especies como Candida albicans y Aspergillus niger, merece exploración .
Aplicaciones Biocidas
Los tiazoles juegan un papel en los biocidas y fungicidas. El potencial de EN300-26975927 como agente biocida podría tener aplicaciones prácticas en la agricultura, la salud y el saneamiento .
Safety and Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-5-9(4,10)8-11-6(2)7(3)12-8;;/h5,10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVQSCJFBTXNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=C(S1)C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445790-60-1 |
Source


|
| Record name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2464133.png)
![3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2464134.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2464135.png)

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)

![9-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2464144.png)

![N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2464148.png)


![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)

